molecular formula C18H16N2OS B2926657 (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1321913-57-8

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2926657
CAS No.: 1321913-57-8
M. Wt: 308.4
InChI Key: XGSDBJXKSNVPTK-QXMHVHEDSA-N
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Description

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide is a synthetic small molecule featuring a benzothiazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential . This compound is offered as a high-purity chemical for research and development purposes. The benzothiazole nucleus is a privileged structure in drug discovery, with derivatives demonstrating significant pharmacological activities. Notably, 2-arylbenzothiazole analogs have been extensively investigated as promising antitumor agents, showing potent and selective inhibitory effects on the proliferation of various cancer cell lines, including breast, lung, liver, and pancreatic cancers . The antiproliferative activity of such compounds is often linked to mechanisms like the induction of apoptosis and inhibition of specific protein kinases . The presence of an amide linkage and an acrylamide group in this compound's structure suggests potential for interaction with biological targets, making it a candidate for structure-activity relationship (SAR) studies in oncology research . This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDBJXKSNVPTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Acrylamide Moiety: The acrylamide moiety is introduced by reacting the benzothiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the acrylamide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives of the acrylamide moiety.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.

Medicine:

    Anti-inflammatory: The compound has shown anti-inflammatory activity and is being investigated for its potential use in treating inflammatory diseases.

    Anticancer: It is studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry:

    Dye and Pigment Production: The compound is used in the production of dyes and pigments due to its vibrant color properties.

    Polymer Synthesis: It is utilized in the synthesis of polymers with specific characteristics for industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound’s structure is defined by its 4-ethylbenzo[d]thiazol-2-yl group, which contrasts with substituents in analogues such as aliphatic chains, aromatic amides, and halogenated aryl groups. Key structural comparisons include:

Compound Name Substituent on Amine Group Key Features Synthesis Yield (%)
(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide 4-ethylbenzo[d]thiazol-2-yl Ethyl group enhances electron density Not reported
(Z)-N-(n-butyl)-2-[(E)-cinnamamido]-3-phenylacrylamide (1556) n-butyl Aliphatic chain increases lipophilicity Not reported
(Z)-N-(n-propyl)-2-(benzoylamino)-3-phenylacrylamide (1612) benzoylamino Aromatic amide introduces rigidity 81
N-(4-Chlorophenyl)-3-phenylacrylamide 4-chlorophenyl Chloro group is electron-withdrawing Not reported

Key Observations :

  • In contrast, the 4-chlorophenyl substituent in introduces electron-withdrawing effects, which may alter reactivity or binding interactions .
  • Steric Considerations : The n-butyl group in compound 1556 adds steric bulk, likely affecting membrane permeability or target binding compared to the compact benzothiazole ring in the target compound .

Biological Activity

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes current research findings, including synthesis methods, biological activity, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring and an acrylamide moiety , which contribute to its unique properties. The Z configuration of the double bond in the phenylacrylamide part is crucial as it influences the compound's biological interactions and reactivity. The molecular formula is C18H16N2OSC_{18}H_{16}N_{2}OS, with a molecular weight of 308.39 g/mol.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H16N2OSC_{18}H_{16}N_{2}OS
Molecular Weight308.39 g/mol
Functional GroupsThiazole, Acrylamide
IsomerismZ configuration

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Computational models have predicted interactions with specific proteins involved in cancer cell proliferation and survival pathways. For instance, predictive modeling suggests that this compound may inhibit certain kinases that are crucial for tumor growth .

Case Study: In Vitro Analysis

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. A notable study demonstrated a dose-dependent reduction in cell viability in breast cancer cells treated with this compound, with IC50 values indicating significant potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been suggested that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Mechanistic Insights

  • Cytokine Inhibition : The compound appears to downregulate TNF-alpha and IL-6 levels in activated macrophages.
  • NF-kB Pathway Modulation : It may inhibit the NF-kB signaling pathway, reducing inflammation-related gene expression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or phenyl rings can significantly influence its potency and selectivity.

Key Findings from SAR Studies

Substituent PositionEffect on Activity
4-Ethyl on ThiazoleEnhances binding affinity to target proteins
Phenyl Ring ModificationsAlters cytotoxicity profiles

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acrylamide Formation : The introduction of the acrylamide moiety is done via nucleophilic substitution.
  • Final Coupling Reaction : The final product is obtained by coupling the thiazole derivative with a phenylacrylamide precursor.

Synthetic Route Overview

StepReaction Type
Thiazole SynthesisCyclization
Acrylamide IntroductionNucleophilic Substitution
Final CouplingCoupling Reaction

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazol-2-amine derivative with a substituted acryloyl chloride. Key steps include:

  • Precursor Preparation : Start with 4-ethylbenzo[d]thiazol-2-amine, synthesized via cyclization of 2-amino-4-ethylthiophenol with cyanogen bromide or ammonium thiocyanate .
  • Acrylamide Formation : React the amine with (Z)-3-phenylacryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et3N) as a base.
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometry (1:1.2 amine:acyl chloride ratio).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product.

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldCitation
CyclizationNH4SCN, H2O/EtOH, reflux75–85%
Acrylation(Z)-3-phenylacryloyl chloride, Et3N, DCM, 0°C60–70%

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Key signals include:
    • Thiazole protons: δ 7.2–7.5 ppm (aromatic H).
    • Ethyl group: δ 1.3 ppm (CH3 triplet) and δ 2.7 ppm (CH2 quartet).
    • Acrylamide doublet: δ 6.5–7.0 ppm (Z-configuration confirmed by coupling constant J = 10–12 Hz) .
  • IR Spectroscopy : Confirm acrylamide C=O stretch at ~1650 cm<sup>−1</sup> and N–H bend at ~1550 cm<sup>−1</sup> .
  • Mass Spectrometry (MS) : Look for [M+H]<sup>+</sup> at m/z 335.1 (calculated for C18H16N2OS).

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to:
    • The ethyl group (e.g., replace with methyl, propyl, or halogenated groups).
    • The phenyl ring (e.g., introduce electron-withdrawing groups like NO2 or electron-donating groups like OCH3) .
  • Biological Assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK-293) to assess selectivity.
    • Apoptosis : Measure caspase-3/7 activation via fluorescence assays .
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity.

Q. Example SAR Findings :

SubstituentIC50 (μM)Selectivity IndexCitation
4-Ethyl12.3 ± 1.23.5
4-NO28.7 ± 0.91.8

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data, such as inconsistent bioactivity results?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gap, dipole moment) influencing reactivity .
    • Compare Z/E isomer stability; ΔG < 1 kcal/mol suggests interconversion under experimental conditions.
  • Molecular Docking :
    • Target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Analyze binding poses to explain potency variations (e.g., ethyl group enhances hydrophobic pocket interactions) .
  • MD Simulations : Run 100-ns trajectories to assess protein-ligand stability (RMSD < 2 Å indicates robust binding).

Case Study : Conflicting cytotoxicity data may arise from isomerization during bioassays. Use DFT to confirm Z-configuration stability in aqueous media .

Q. What strategies are effective for analyzing and reconciling discrepancies in spectral data during characterization?

Methodological Answer:

  • NMR Contradictions : If aromatic protons integrate incorrectly:
    • Check for paramagnetic impurities (e.g., filter through alumina).
    • Repeat in deuterated DMSO to enhance solubility and resolution .
  • Mass Spec Anomalies : Unexpected [M+Na]<sup>+</sup> adducts indicate sodium contamination; use LC-MS with ammonium acetate buffer.
  • X-ray Crystallography : Resolve stereochemical ambiguities via SHELXL refinement (CCDC deposition recommended) .

Q. Example Workflow :

Acquire high-resolution MS to confirm molecular formula.

Compare experimental and simulated IR spectra (e.g., using Gaussian 16).

Cross-validate with single-crystal XRD for absolute configuration .

Q. How can reaction mechanisms for unexpected byproducts (e.g., oxidation or dimerization) be investigated?

Methodological Answer:

  • Mechanistic Probes :
    • Add radical scavengers (e.g., TEMPO) to test for radical pathways.
    • Use <sup>18</sup>O labeling to track oxygen sources in oxidation byproducts.
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediate species.
  • Computational Modeling :
    • Calculate transition states (TS) for proposed pathways (e.g., dimerization via Michael addition) using M06-2X/def2-TZVP .

Q. Example Findings :

ByproductProposed MechanismMitigation Strategy
DimerRadical couplingUse N2 atmosphere, lower temp
Oxidized acrylamideAir oxidationAdd BHT stabilizer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.